molecular formula C16H20ClN3O3 B12322505 4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Cat. No.: B12322505
M. Wt: 337.80 g/mol
InChI Key: PSNRBKXYNSAOJQ-UHFFFAOYSA-N
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Description

4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, an oxadiazole ring, and a benzaldehyde group, making it a unique structure for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Benzaldehyde Group: The benzaldehyde group is added via a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzaldehyde group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the benzaldehyde group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzaldehyde group can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid
  • N-[5-[4-[5-[[(2R,6S)-2,6-Dimethyl-4-morpholinyl]methyl]-2-oxazolyl]-1H-indazol-6-yl]-2-methoxy-3-pyridinyl]methanesulfonamide

Uniqueness

4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride stands out due to its combination of a morpholine ring, an oxadiazole ring, and a benzaldehyde group. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3.ClH/c1-11-7-19(8-12(2)21-11)9-15-17-16(18-22-15)14-5-3-13(10-20)4-6-14;/h3-6,10-12H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNRBKXYNSAOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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